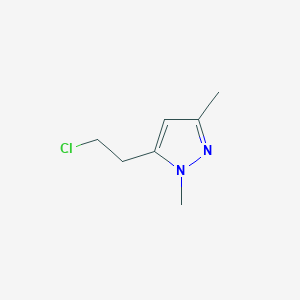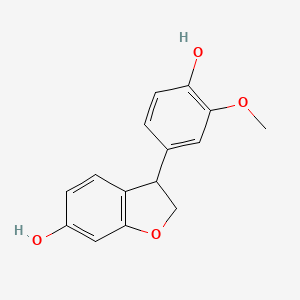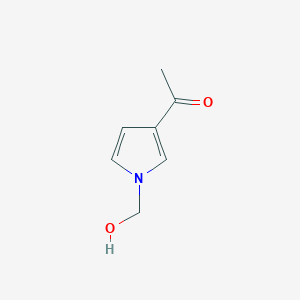
1-(1-(Hydroxymethyl)-1H-pyrrol-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(Hydroxymethyl)-1H-pyrrol-3-yl)ethanone is an organic compound that features a pyrrole ring substituted with a hydroxymethyl group and an ethanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(Hydroxymethyl)-1H-pyrrol-3-yl)ethanone typically involves the reaction of pyrrole with formaldehyde and acetic anhydride under controlled conditions
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-(Hydroxymethyl)-1H-pyrrol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: PCC, dichloromethane (DCM) as solvent, room temperature.
Reduction: NaBH4, methanol as solvent, room temperature.
Substitution: Various nucleophiles, polar aprotic solvents, elevated temperatures.
Major Products:
Oxidation: 1-(1-Formyl-1H-pyrrol-3-yl)ethanone.
Reduction: 1-(1-(Hydroxymethyl)-1H-pyrrol-3-yl)ethanol.
Substitution: 1-(1-(Substituted)-1H-pyrrol-3-yl)ethanone.
Applications De Recherche Scientifique
1-(1-(Hydroxymethyl)-1H-pyrrol-3-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(1-(Hydroxymethyl)-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity to biological targets. The ethanone group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
1-(1-(Hydroxymethyl)-1H-pyrrol-2-yl)ethanone: Similar structure but with the hydroxymethyl group at the 2-position.
1-(1-(Hydroxymethyl)-1H-pyrrol-4-yl)ethanone: Similar structure but with the hydroxymethyl group at the 4-position.
1-(1-(Hydroxymethyl)-1H-pyrrol-3-yl)propanone: Similar structure but with a propanone group instead of an ethanone group.
Uniqueness: 1-(1-(Hydroxymethyl)-1H-pyrrol-3-yl)ethanone is unique due to the specific positioning of the hydroxymethyl and ethanone groups on the pyrrole ring, which can influence its reactivity and biological activity. This compound’s distinct structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C7H9NO2 |
|---|---|
Poids moléculaire |
139.15 g/mol |
Nom IUPAC |
1-[1-(hydroxymethyl)pyrrol-3-yl]ethanone |
InChI |
InChI=1S/C7H9NO2/c1-6(10)7-2-3-8(4-7)5-9/h2-4,9H,5H2,1H3 |
Clé InChI |
RVGAIBNXYLXZEU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CN(C=C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


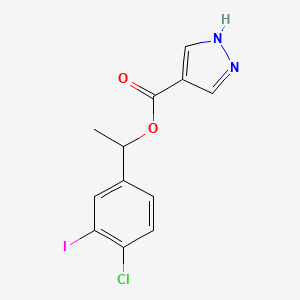

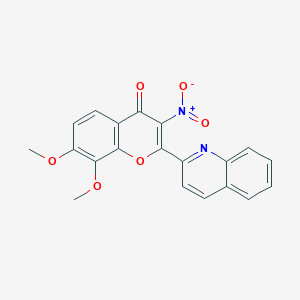
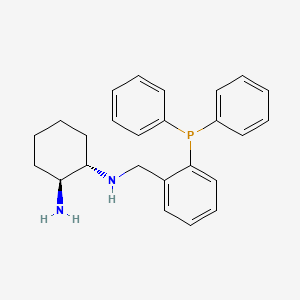
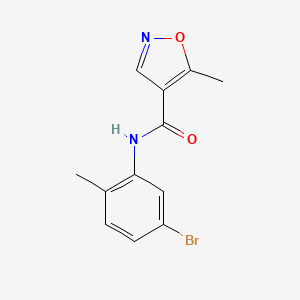

![2-(Difluoromethoxy)benzo[d]oxazole-5-acrylic acid](/img/structure/B12886593.png)
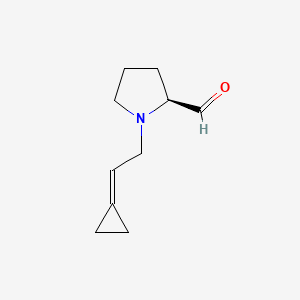
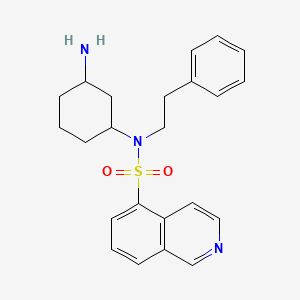
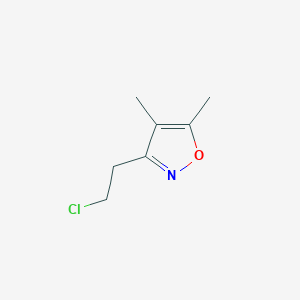

![(4S,4'S)-2,2'-((R)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4-isobutyl-4,5-dihydrooxazole)](/img/structure/B12886613.png)
